2-Octylamine hydrochloride, (-)-

Enantiomeric Excess Chiral Purity Asymmetric Synthesis

For stereospecific drug synthesis, generic racemic amines risk costly failures. Secure predictable (R)-configuration outcomes with (-)-2-Octylamine hydrochloride (CAS 68889-60-1), verified at ≥99% enantiomeric excess. This hydrochloride salt eliminates the need for late-stage chiral separations, serving as a definitive chiral auxiliary and building block for active pharmaceutical ingredients. Guarantee your process efficiency and regulatory compliance from the first synthetic step.

Molecular Formula C8H20ClN
Molecular Weight 165.70 g/mol
CAS No. 68889-60-1
Cat. No. B12779022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octylamine hydrochloride, (-)-
CAS68889-60-1
Molecular FormulaC8H20ClN
Molecular Weight165.70 g/mol
Structural Identifiers
SMILESCCCCCCC(C)N.Cl
InChIInChI=1S/C8H19N.ClH/c1-3-4-5-6-7-8(2)9;/h8H,3-7,9H2,1-2H3;1H/t8-;/m1./s1
InChIKeyAXTDZHQPXGKMIB-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (-)-2-Octylamine Hydrochloride (CAS 68889-60-1): A Chiral Amine Building Block for Asymmetric Synthesis


(-)-2-Octylamine hydrochloride (CAS 68889-60-1) is the hydrochloride salt form of (R)-2-octylamine, a chiral, aliphatic primary amine with a defined stereocenter at the C2 position. This compound is formally recognized with a unique FDA Substance Registration System (SRS) Unique Ingredient Identifier (UNII) of S479Q4IP0D [1]. Its core value proposition lies in its high enantiomeric purity (ee ≥99%), making it a critical reagent for applications requiring stereochemical control, including asymmetric synthesis, chiral resolution, and the preparation of enantiomerically pure pharmaceuticals and agrochemicals .

The Strategic Importance of Specifying (-)-2-Octylamine Hydrochloride Over Generic 2-Octylamine


Procuring a specific enantiomer, (-)-2-octylamine hydrochloride (R-configuration), instead of a generic or racemic 2-octylamine mixture is a critical procurement decision driven by stereospecificity. In pharmaceutical and fine chemical synthesis, the use of racemic mixtures can lead to the formation of unwanted diastereomers or the less active (or potentially toxic) enantiomer, necessitating costly and time-consuming chiral separation steps . For instance, in chiral auxiliary applications, the (R)-enantiomer induces a specific stereochemical outcome that its (S)-counterpart cannot replicate. The availability of (-)-2-octylamine hydrochloride with a defined and verified enantiomeric excess (ee) directly addresses the need for predictable stereocontrol, reducing process variability and ensuring the generation of the desired stereoisomer in downstream applications, a guarantee that generic 2-octylamine cannot provide .

Quantitative Differentiation of (-)-2-Octylamine Hydrochloride: A Comparative Evidence Guide


Defined Enantiomeric Purity vs. Racemic or Undefined Mixtures

Commercially available (-)-2-octylamine hydrochloride is supplied with a high, quantified enantiomeric excess (ee), a stark contrast to racemic 2-octylamine or its undefined mixtures. This ensures that the majority of the material possesses the desired (R)-stereochemistry, a non-negotiable requirement for stereospecific reactions.

Enantiomeric Excess Chiral Purity Asymmetric Synthesis

Optical Rotation: Confirming Absolute Configuration

The specific optical rotation of (-)-2-octylamine provides a key diagnostic for confirming its absolute (R)-configuration and distinguishing it from its enantiomer. While both the (-) and (+) forms are chiral, the sign and magnitude of rotation are unique identifiers. [1]

Optical Rotation Absolute Configuration Chiral Analysis

Enzymatic Substrate Specificity for (R)-Amine Transaminases

The (R)-enantiomer of 2-octylamine is a specific substrate for certain engineered enzymes, such as (R)-amine transaminases and amine dehydrogenases (AmDHs). The opposite (S)-enantiomer or a racemic mixture will not be accepted by these biocatalysts, which are designed for high enantioselectivity. [1][2]

Biocatalysis Transaminase Substrate Specificity

Commercial Availability with Verified High Enantiopurity (ee)

The (-)-enantiomer of 2-octylamine is commercially available as a high-purity research chemical with a defined enantiomeric excess, ensuring reliable stereochemical outcomes. This is a significant differentiator from the racemate or the opposite enantiomer, which are also available but serve fundamentally different purposes.

Commercial Availability Enantiomeric Excess Chiral Purity

High-Value Application Scenarios for (-)-2-Octylamine Hydrochloride


Chiral Auxiliary in Asymmetric Synthesis

The high enantiomeric purity (ee ≥99%) and defined (R)-configuration of (-)-2-octylamine make it an effective chiral auxiliary. It can be covalently attached to a prochiral substrate to temporarily induce chirality, enabling the diastereoselective formation of new stereocenters. After the desired transformation, the auxiliary is cleaved, yielding the enantioenriched product. This application is directly supported by its use in synthesizing peptides and peptidomimetics with high stereocontrol .

Enantioselective Biocatalysis Substrate

Researchers developing or utilizing (R)-selective amine transaminases or amine dehydrogenases (AmDHs) require enantiopure (-)-2-octylamine. This compound serves as a model substrate to characterize enzyme kinetics, screen for activity, and optimize reaction conditions. Its use is critical in biocatalytic cascades designed for the deracemization of amines or the asymmetric amination of prochiral ketones, as the enzyme's high (R)-enantioselectivity (>99% ee) ensures the correct isomer is produced or consumed [1][2].

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

Given that chiral amines are present in 40% of top-selling pharmaceuticals, (-)-2-octylamine serves as a key building block for constructing more complex drug candidates. Its use ensures that the final active pharmaceutical ingredient (API) contains the correct stereochemistry, which is essential for biological activity and regulatory approval. This application leverages its defined (R)-configuration and high purity to streamline synthetic routes and avoid the need for late-stage chiral separations [1][3].

Technical Documentation Hub

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